molecular formula C16H9F14NO3 B13796240 Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester CAS No. 55521-08-9

Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester

Cat. No.: B13796240
CAS No.: 55521-08-9
M. Wt: 529.22 g/mol
InChI Key: IWESMRLDYXNPDI-UHFFFAOYSA-N
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Description

Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester typically involves the esterification of heptafluorobutanoic acid with a suitable phenolic compound. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptafluorobutanoic acid, while reduction could produce heptafluorobutanol.

Scientific Research Applications

Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty polymers and coatings that require high thermal and chemical resistance.

Mechanism of Action

The mechanism by which butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Heptafluorobutanoic acid: A simpler fluorinated compound with similar thermal stability and resistance to degradation.

    Perfluorobutyric acid: Another fluorinated acid with comparable chemical properties.

    2,2,3,3,4,4,4-Heptafluorobutanol: A related alcohol that can be used as a precursor in the synthesis of fluorinated esters.

Uniqueness

Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester is unique due to its complex structure, which combines multiple fluorine atoms with an ester and an amide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

55521-08-9

Molecular Formula

C16H9F14NO3

Molecular Weight

529.22 g/mol

IUPAC Name

[4-[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)ethyl]phenyl] 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C16H9F14NO3/c17-11(18,13(21,22)15(25,26)27)9(32)31-6-5-7-1-3-8(4-2-7)34-10(33)12(19,20)14(23,24)16(28,29)30/h1-4H,5-6H2,(H,31,32)

InChI Key

IWESMRLDYXNPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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